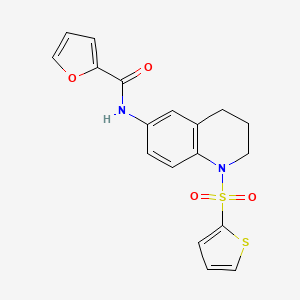

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The synthesis of compounds related to N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide involves complex chemical reactions, including condensation, treatment with diphosphorus pentasulfide, and electrophilic substitution reactions. For instance, the condensation of quinoline derivatives with thiophene and furan carbonyl chlorides has been explored, leading to the formation of carboxamide and thioamide derivatives. These compounds were further subjected to various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, to produce derivatives substituted at specific positions on the thiophene or furan ring (Aleksandrov et al., 2020); (El’chaninov & Aleksandrov, 2017).

Pharmacological Applications

Research on structurally similar compounds to this compound has shown promising pharmacological activities, including the inhibition of angiogenesis and efflux pump activity. For example, derivatives of thiophene carboxamide have demonstrated potential in overcoming cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pumps, suggesting a role in multi-drug resistance reversal (Mudududdla et al., 2015).

Antimicrobial and Anticancer Properties

Compounds with a core structure similar to this compound have been synthesized and tested for their anticancer and antimicrobial activities. The synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, for instance, revealed significant antiproliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents (Hung et al., 2014).

Corrosion Inhibition

Another interesting application of carboxamide derivatives is in the field of corrosion inhibition. Studies have demonstrated that these compounds can serve as effective corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential industrial applications (Erami et al., 2019).

Mecanismo De Acción

Target of action

The compound contains a thiophene and a tetrahydroquinoline moiety. Thiophene derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Tetrahydroquinoline derivatives are also known to exhibit a wide range of biological activities . The specific targets of this compound would depend on its exact structure and any modifications it might have.

Biochemical pathways

The exact biochemical pathways this compound affects would depend on its specific targets. Many drugs that contain thiophene and tetrahydroquinoline moieties are known to interact with enzymes and receptors involved in inflammation, cancer progression, and viral replication .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can all influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in inflammation, it might reduce inflammatory responses at the molecular and cellular level .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can all influence a compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable at specific pH levels or temperatures .

Propiedades

IUPAC Name |

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOPFEVKIBFGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide](/img/structure/B2959185.png)

![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2959192.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)

![5-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2959198.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)